molecular formula C17H14ClN3O2S B285612 N-(3-chlorophenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide

N-(3-chlorophenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide

Cat. No. B285612
M. Wt: 359.8 g/mol
InChI Key: WMEAIKHEABUOQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide is not fully understood. However, it has been suggested that it may exert its antibacterial and antifungal effects by inhibiting the synthesis of cell wall components. It has also been suggested that it may exert its anticancer effects by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide has been found to have biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains. It has also been found to induce apoptosis in cancer cells. In addition, it has been found to have low toxicity in vitro.

Advantages and Limitations for Lab Experiments

N-(3-chlorophenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide has several advantages for lab experiments. It is easy to synthesize and has been found to have low toxicity in vitro. It has also been found to have antibacterial, antifungal, and anticancer properties, making it a versatile compound for different applications.
However, there are also some limitations for lab experiments. The mechanism of action of N-(3-chlorophenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide is not fully understood, which makes it difficult to optimize its use in different applications. In addition, further studies are needed to determine its toxicity in vivo.

Future Directions

There are several future directions for the study of N-(3-chlorophenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide. One direction is to study its potential use as a fluorescent probe for the detection of metal ions. Another direction is to study its potential use as a ligand for the synthesis of metal complexes. In addition, further studies are needed to optimize its use as an antibacterial, antifungal, and anticancer agent. Finally, more studies are needed to determine its toxicity in vivo and its potential use in clinical applications.
Conclusion:
In conclusion, N-(3-chlorophenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide is a versatile compound that has potential applications in various fields. It has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Further studies are needed to optimize its use in different applications and to determine its toxicity in vivo.

Synthesis Methods

N-(3-chlorophenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide can be synthesized using different methods. One of the most common methods is the reaction of 3-chlorobenzoyl chloride with 5-phenyl-1,3,4-oxadiazole-2-thiol in the presence of triethylamine. The product obtained is then treated with 3-aminopropanol to get N-(3-chlorophenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide.

Scientific Research Applications

N-(3-chlorophenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide has been studied for its potential applications in various fields. It has been found to have antibacterial, antifungal, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In addition, it has been used as a ligand for the synthesis of metal complexes.

properties

Molecular Formula

C17H14ClN3O2S

Molecular Weight

359.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide

InChI

InChI=1S/C17H14ClN3O2S/c18-13-7-4-8-14(11-13)19-15(22)9-10-24-17-21-20-16(23-17)12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,19,22)

InChI Key

WMEAIKHEABUOQQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN=C(O2)SCCC(=O)NC3=CC(=CC=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)SCCC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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